4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, bromination, and the introduction of the trifluoromethyl group. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-3-thiophenecarboxylic acid.
Bromination: The thiophene ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Amidation: The final step involves the amidation reaction, where the carboxylic acid group is converted to the carboxamide using an appropriate amine, such as 2-amino-2-(4-(trifluoromethyl)phenyl)ethanol, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while substitution reactions can produce a variety of substituted thiophene compounds.
Scientific Research Applications
4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials, particularly in the development of novel thiophene-based polymers and organic semiconductors.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, due to the presence of the trifluoromethyl group and thiophene ring.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, depending on the biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-hydroxy-2-(4-methylphenyl)ethyl)thiophene-2-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential biological activity. The bromine atom also contributes to its reactivity and versatility in synthetic applications.
Biological Activity
4-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-carboxamide, with the CAS number 1788542-77-7, is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a bromine atom, a hydroxy group, and a trifluoromethylphenyl group, which are believed to contribute to its diverse pharmacological properties.
- Molecular Formula : C₁₄H₁₁BrF₃NO₂S
- Molecular Weight : 394.21 g/mol
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₁BrF₃NO₂S |
Molecular Weight | 394.21 g/mol |
CAS Number | 1788542-77-7 |
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its potential as an antibacterial, anticancer, and anti-inflammatory agent.
Antibacterial Activity
Research indicates that thiophene derivatives exhibit significant antibacterial properties. The compound was tested against several bacterial strains, showing promising results:
- Minimum Inhibitory Concentration (MIC) values against common pathogens ranged from 40 to 50 µg/mL.
- Inhibition zones were comparable to standard antibiotics, demonstrating effective antibacterial action against strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
Anticancer Activity
The anticancer potential of the compound was evaluated using various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells:
- IC₅₀ Values : The compound exhibited IC₅₀ values ranging from 7 to 20 µM in different assays.
- Mechanistic studies suggested that it targets specific molecular pathways involved in cancer progression, potentially inhibiting angiogenesis and altering cancer cell signaling pathways .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed through in vitro studies:
- The compound demonstrated significant inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α, with inhibition rates of up to 89% compared to control treatments .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antibacterial Efficacy :
- In Silico Docking Studies :
Properties
IUPAC Name |
4-bromo-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO2S/c15-10-5-12(22-7-10)13(21)19-6-11(20)8-1-3-9(4-2-8)14(16,17)18/h1-5,7,11,20H,6H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTOCIABGRQLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C2=CC(=CS2)Br)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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